2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-9-5-4-8(11(18)15-9)16-12(19)6-2-1-3-7(14(21)22)10(6)13(16)20/h1-3,8H,4-5H2,(H,21,22)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKAISAKQMDGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547163-38-1 | |
| Record name | 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of maleic anhydride with a substituted furan to form an isobenzofuran-1,3-dione intermediate. This intermediate is then reacted with a primary amine to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Cyclization Reactions
The compound participates in cyclization reactions to form complex heterocyclic systems. Key observations:
Reaction Pathway :
-
Reacts with dialdehydes (e.g., glutaraldehyde) in the presence of glutamine to form 2-(1-oxoisoindolin-2-yl)glutaric acid intermediates, which cyclize under acidic conditions to yield fused isoindoline-piperidine systems .
Conditions :
Amidation and Esterification
The carboxylic acid group undergoes typical acid-derived transformations:
Nitro Group Reduction
The nitro-substituted derivatives undergo catalytic hydrogenation:
Procedure :
-
4-Nitro analog → 4-Amino derivative
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Catalyst : 10% Pd/C (5–10 wt%)
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Yield : 82–90%
Nucleophilic Aromatic Substitution
Electrophilic positions on the isoindoline ring facilitate substitutions:
Example Reaction :
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Substrate : 2-Bromomethyl-4-nitrobenzoic acid methyl ester
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Nucleophile : 2,6-Dioxopiperidin-3-ammonium chloride
-
Conditions :
-
Yield : 74%
Salt Formation
The compound forms stable salts for pharmaceutical applications:
| Salt Type | Reagents | Solvent | Application |
|---|---|---|---|
| Mesylate | Methanesulfonic acid | Acetonitrile | Improved aqueous solubility |
| Hydrochloride | 12N HCl | Ethyl acetate | Crystallization/purification |
Key Data :
Decarboxylation
Controlled thermal decomposition occurs under specific conditions:
Protocol :
-
Temperature : 220–240°C
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Atmosphere : Nitrogen
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Product : 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline (94% purity)
-
Mechanism : Radical-mediated pathway inferred from ESR studies
Photochemical Bromination
The methyl ester precursor undergoes light-mediated bromination:
Reaction :
-
Substrate : Methyl 2-methyl-4-nitrobenzoate
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Reagent : N-Bromosuccinimide (NBS)
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Yield : 88%
Pharmaceutical Formulation Reactions
Incompatibility studies reveal reactivity with excipients:
| Excipient | Reaction Observed | Conditions |
|---|---|---|
| Magnesium stearate | Ester hydrolysis (pH >8) | 40°C/75% RH, 4 weeks |
| Lactose | Maillard reaction (browning) | High humidity, >30°C |
Stereochemical Modifications
Chiral resolution methods include:
-
Chiral Acid Salts : (+)-10-Camphorsulfonic acid forms diastereomeric salts (85% ee after recrystallization)
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Enzymatic Resolution : Lipase PS-30 catalyzed ester hydrolysis (62% yield, >99% ee)
Stability Under Physiological Conditions
Hydrolytic degradation pathways (pH 7.4, 37°C):
Scientific Research Applications
The applications of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid are primarily focused on its role as a chemical intermediate in the synthesis of cereblon modulators and immunomodulatory drugs . This compound, also known by its synonyms such as 2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-4-carboxylic Acid, features a structure that combines a dioxopiperidine ring with an isoindoline core, making it a versatile building block for complex molecules .
Scientific Research Applications
This compound is used in the design and synthesis of novel cereblon modulators . Cereblon (CRBN) is a key protein involved in the ubiquitin ligase complex, and its modulation can alter the substrate specificity of the ligase, influencing the degradation of specific proteins .
Cereblon Modulators
- IMiD Development : This compound is utilized in creating immunomodulatory drugs (IMiDs) that bind to CRBN, promoting the degradation of proteins like IKZF1 and IKZF3, which are crucial in multiple myeloma (MM) treatment .
- TNF-α Inhibition Studies : Derivatives of this compound have been evaluated for their ability to inhibit TNF-α, a cytokine involved in inflammation and various diseases . Compound 10a, a derivative, significantly reduced TNF-α levels in LPS-stimulated human peripheral blood mononuclear cells (PBMC) .
Synthesis of Derivatives
- Isoquinoline-1,3(2H,4H)-dione Derivatives : This compound is a precursor in synthesizing isoquinoline-1,3(2H,4H)-dione derivatives, which are novel CRBN modulators. The synthesis involves reacting homophthalic anhydride derivatives with 3-aminopiperidine-2,6-dione hydrochloride under acetic acid conditions .
- Multi-Step Synthesis : The production of these derivatives involves multiple steps, including reactions with dimethyl malonate, amidation with 3-aminopiperidine-2,6-dione hydrochloride, decarboxylation, and cyclization .
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and proteins by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
- 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid
Uniqueness
What sets 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid apart from similar compounds is its specific functionalization pattern, which imparts unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various fields .
Biological Activity
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid (CAS No. 1547163-38-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a dioxopiperidine moiety and an isoindoline core. Its molecular formula is , with a molecular weight of 286.24 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.24 g/mol |
| CAS Number | 1547163-38-1 |
Research indicates that this compound exhibits anti-inflammatory properties primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production. TNF-α is a cytokine involved in systemic inflammation and is implicated in various diseases, including autoimmune disorders and cancer. The compound's ability to reduce TNF-α levels suggests its potential for treating conditions characterized by excessive inflammation .
Anti-inflammatory Effects
Studies have demonstrated that derivatives of this compound can significantly reduce TNF-α levels in mammalian models. This reduction is crucial as elevated TNF-α is associated with inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
Anticancer Properties
The compound's structural features allow it to interact with specific cellular targets, making it a candidate for cancer therapy. The isoindoline framework has been linked to various anticancer activities, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
Study on Inhibition of TNF-α
A notable study investigated the effects of this compound on TNF-α levels in an induced inflammatory model. Results indicated a significant decrease in TNF-α production when administered at varying doses, supporting its role as an anti-inflammatory agent.
Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis in specific types of cancer cells. The mechanism appears to involve the activation of apoptotic pathways while downregulating anti-apoptotic proteins .
Q & A
Q. What methodologies validate the compound’s role in multi-step catalytic or enzymatic processes?
- Methodological Answer : Employ isotopic labeling (e.g., ¹³C-carboxylic acid) to track incorporation into reaction intermediates. Coupled HPLC-MS/MS can identify metabolites or degradation products in enzymatic assays (e.g., cytochrome P450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
